molecular formula C15H24 B1610996 (1S,6S,7R)-2,6,8,8-Tetramethyltricyclo[5.2.2.01,6]undec-2-ene CAS No. 4545-68-0

(1S,6S,7R)-2,6,8,8-Tetramethyltricyclo[5.2.2.01,6]undec-2-ene

Cat. No. B1610996
CAS RN: 4545-68-0
M. Wt: 204.35 g/mol
InChI Key: ZCJQJJWNFDNQGZ-SNPRPXQTSA-N
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Description

“(1S,6S,7R)-2,6,8,8-Tetramethyltricyclo[5.2.2.01,6]undec-2-ene” is a chemical compound with the molecular formula C15H241.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, it’s worth noting that the synthesis of similar tricyclic compounds often involves complex organic reactions2.



Molecular Structure Analysis

The molecular structure of this compound is characterized by a tricyclic framework with three fused cycloalkane rings3. The molecule also contains several methyl groups attached to the ring system3.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, similar tricyclic compounds are known to undergo various types of reactions, including addition, substitution, and rearrangement reactions1.



Physical And Chemical Properties Analysis

This compound has a molecular weight of 204.35 g/mol2. Other physical and chemical properties such as boiling point, melting point, solubility, and spectral data are not provided in the search results3.


Scientific Research Applications

Catalyst and Acceleration in Chemical Reactions

  • The compound 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a novel and active catalyst that accelerates the methylation reaction of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions. Microwave irradiation further enhances this rate (Shieh, Dell, & Repic, 2001).

Crystallographic Studies

  • X-ray crystallography has been used to determine the structure and conformation of similar tricyclo compounds, highlighting their orthorhombic crystal structures and distinct conformational characteristics (Hebda, Szykuła, Głowiak, & Orpiszewski, 1991).

Natural Product Isolation

  • Compounds structurally related to (1S,6S,7R)-2,6,8,8-Tetramethyltricyclo[5.2.2.01,6]undec-2-ene have been isolated from natural sources like Psiadia anchusifolia, with their structures confirmed through NMR studies and X-ray crystallographic analysis (Gauvin et al., 2004).

Photolytic and Rearrangement Studies

  • Photolysis studies of structurally related compounds show that they can undergo rearrangements with primary amines, offering insights into novel chemical pathways and transformations (Nair, Sudhir, Joly, & Rath, 1999).

Synthesis and Biogenetic-Type Cyclization

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it2.


Future Directions

The future directions for the study and application of this compound are not specified in the search results. However, tricyclic compounds like this one are often subjects of research in organic chemistry due to their complex structures and potential applications1.


Please note that the information provided is based on the available search results and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.


properties

IUPAC Name

(1S,6S,7R)-2,6,8,8-tetramethyltricyclo[5.2.2.01,6]undec-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11-6-5-8-14(4)12-7-9-15(11,14)10-13(12,2)3/h6,12H,5,7-10H2,1-4H3/t12-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJQJJWNFDNQGZ-SNPRPXQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C13CCC2C(C3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCC[C@@]2([C@]13CC[C@@H]2C(C3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746610
Record name (-)-alpha-Neoclovene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,6S,7R)-2,6,8,8-Tetramethyltricyclo[5.2.2.01,6]undec-2-ene

CAS RN

4545-68-0
Record name (-)-alpha-Neoclovene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,6S,7R)-2,6,8,8-Tetramethyltricyclo[5.2.2.01,6]undec-2-ene
Reactant of Route 2
(1S,6S,7R)-2,6,8,8-Tetramethyltricyclo[5.2.2.01,6]undec-2-ene
Reactant of Route 3
(1S,6S,7R)-2,6,8,8-Tetramethyltricyclo[5.2.2.01,6]undec-2-ene
Reactant of Route 4
(1S,6S,7R)-2,6,8,8-Tetramethyltricyclo[5.2.2.01,6]undec-2-ene
Reactant of Route 5
(1S,6S,7R)-2,6,8,8-Tetramethyltricyclo[5.2.2.01,6]undec-2-ene
Reactant of Route 6
(1S,6S,7R)-2,6,8,8-Tetramethyltricyclo[5.2.2.01,6]undec-2-ene

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